molecular formula C9H8N2O3 B598355 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester CAS No. 1204475-92-2

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester

Cat. No.: B598355
CAS No.: 1204475-92-2
M. Wt: 192.174
InChI Key: YWSZBJORGQCXGB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester can be compared with other similar compounds such as:

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester (CAS No. 58563191) is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which has been recognized for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 178.17 g/mol
  • CAS Number : 58563191

Biological Activity Overview

The biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied. Key areas of activity include:

  • Inhibition of Phosphodiesterases (PDEs) : Certain derivatives exhibit selective inhibition of PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders. For instance, a study highlighted that a derivative showed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
  • Antitumor Activity : Compounds within this class have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. One study reported that specific derivatives demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3, suggesting their potential as anticancer agents .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways associated with neuroinflammation and neuronal survival. This is particularly relevant in the context of neurodegenerative diseases .

The mechanisms through which 1H-Pyrrolo[2,3-b]pyridine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : By targeting PDEs, these compounds can alter intracellular cAMP levels, influencing various signaling pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : Interaction with FGFRs can disrupt aberrant signaling pathways in tumor cells, leading to reduced proliferation and increased apoptosis.
  • Anti-inflammatory Action : The ability to inhibit TNF-α release highlights the anti-inflammatory potential of these compounds, making them candidates for treating inflammatory conditions.

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on PDE4B Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their PDE4B inhibitory activity. The most potent compound showed significant efficacy in reducing inflammatory cytokine levels in vitro .
  • FGFR Inhibition Study : Research demonstrated that specific derivatives could effectively inhibit FGFR signaling pathways in cancer cell lines. These findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMechanismReference
PDE4B InhibitionCompound 11hInhibits TNF-α release
Antitumor ActivityFGFR inhibitorsDisrupts FGFR signaling
Neuroprotective EffectsVarious DerivativesModulates neuroinflammation

Properties

IUPAC Name

methyl 3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-7(12)5-3-2-4-10-8(5)11-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSZBJORGQCXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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